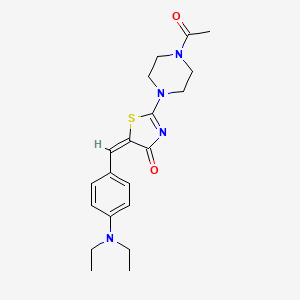

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one

Description

The compound "(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one" belongs to the thiazol-4(5H)-one family, a class of heterocyclic compounds characterized by a five-membered ring containing sulfur and nitrogen. This derivative features:

- A (4-diethylamino)benzylidene substituent at position 5, contributing to π-conjugation and electronic effects that influence reactivity and bioactivity.

- An E-configuration of the benzylidene double bond, which may impact stereochemical interactions with enzymes or receptors.

Thiazol-4(5H)-one derivatives are widely explored for antimicrobial, anticancer, and antitubercular activities due to their structural versatility and ability to mimic natural substrates in biological systems .

Properties

IUPAC Name |

(5E)-2-(4-acetylpiperazin-1-yl)-5-[[4-(diethylamino)phenyl]methylidene]-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2S/c1-4-22(5-2)17-8-6-16(7-9-17)14-18-19(26)21-20(27-18)24-12-10-23(11-13-24)15(3)25/h6-9,14H,4-5,10-13H2,1-3H3/b18-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTAUKLBNDCHURA-NBVRZTHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCN(CC3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one typically involves a multi-step process:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the thiazole intermediate with 1-acetylpiperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate.

Formation of the Benzylidene Group: The final step involves the condensation of the thiazole-piperazine intermediate with 4-(diethylamino)benzaldehyde under basic conditions to form the benzylidene group.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and thiazole moieties. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reduction reactions can occur at the benzylidene group, converting it to a benzyl group. Sodium borohydride is a typical reducing agent used for this purpose.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetyl group on the piperazine ring. Reagents such as alkyl halides can be used to introduce various substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole and piperazine rings

Reduction: Reduced benzylidene group to benzyl group

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

In chemistry, (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent. Researchers are investigating its interactions with biological targets to understand its mechanism of action and optimize its efficacy.

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its versatile reactivity allows for the production of a wide range of derivatives with various applications.

Mechanism of Action

The mechanism of action of (E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of thiazol-4(5H)-one derivatives are highly dependent on substituents at positions 2 and 3. Below is a comparative analysis with structurally related compounds:

Key Findings from Analogues

Substituent Position 2: Piperazine derivatives (e.g., acetylpiperazinyl, isopropylpiperazinyl) improve solubility and receptor binding due to their nitrogen-rich structure . Mercapto (-SH) or benzo[d]thiazolylamino groups enhance tyrosinase inhibition, critical for antimelanogenic applications .

Substituent Position 5: Electron-donating groups (e.g., diethylamino, allyloxy) increase π-electron density, improving interactions with hydrophobic enzyme pockets . Nitro or methoxy groups enhance antibacterial activity, particularly against Gram-negative strains .

Stereochemistry (E vs. Z) :

- (E)-isomers often exhibit stronger bioactivity due to favorable spatial alignment with target sites. For example, (E)-benzylidene derivatives in showed superior antibacterial activity compared to (Z)-isomers .

Biological Activity

(E)-2-(4-acetylpiperazin-1-yl)-5-(4-(diethylamino)benzylidene)thiazol-4(5H)-one is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. Thiazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article reviews the biological activity of this specific thiazole derivative, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of the piperazine and diethylamino groups enhances its pharmacological profile by potentially increasing solubility and bioavailability.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiazole derivatives. For instance, a study demonstrated that thiazole compounds inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. The mechanism involves inducing apoptosis in cancer cells through the modulation of Bcl-2 family proteins, leading to increased cell death in various cancer lines such as HCT-116 and HepG2 .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4c | HCT-116 | 2.31 ± 0.43 | Apoptosis via Bcl-2 modulation |

| 4d | HT-29 | 2.94 ± 0.62 | Apoptosis via Bcl-2 modulation |

| 8c | HepG2 | 4.57 ± 0.85 | Apoptosis via Bcl-2 modulation |

| Harmine | HepG2 | 2.54 ± 0.82 | Reference compound |

| Cisplatin | HepG2 | 41 ± 0.63 | Reference compound |

Inhibition of Enzymatic Activity

The compound has also been investigated for its ability to inhibit specific enzymes related to metabolic disorders. For instance, derivatives similar to this compound have shown promise as inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 (11beta-HSD1), which is implicated in metabolic syndrome .

The anticancer effects are primarily attributed to the compound's ability to disrupt cellular signaling pathways associated with survival and proliferation. By inhibiting MMPs and inducing apoptosis, these compounds can effectively reduce tumor growth and metastasis.

Case Studies

A notable case study involved the synthesis of various thiazole derivatives, including the compound , which were evaluated for their anticancer potential against multiple cell lines. The results indicated significant cytotoxicity, with several compounds demonstrating IC50 values in the low micromolar range .

Another study focused on the molecular docking analysis of thiazole derivatives with PTP1B (protein tyrosine phosphatase 1B), revealing strong interactions that suggest potential therapeutic applications in diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.